

In-depth Technical Guide on the Crystal Structure Analysis of a Nitronaphthalene Derivative

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Compound of Interest

Compound Name: 2,3-Dimethyl-1-nitronaphthalene

Cat. No.: B1604599

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Note to the reader: Information regarding the crystal structure analysis of **2,3-Dimethyl-1-nitronaphthalene** is not available in the searched scientific literature. This guide therefore presents a detailed analysis of a closely related compound, 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene, to provide a representative technical overview for researchers, scientists, and drug development professionals.

Crystal Structure Analysis of 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene

This technical guide details the synthesis, crystallization, and crystal structure determination of 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene. The data and methodologies are compiled to facilitate understanding and further research in the field of naphthalene derivatives.

Data Presentation

The crystallographic data for 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene, with the chemical formula C₁₅H₁₇NO₂, are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.



Parameter	Value
Empirical formula	C15H17NO2
Formula weight	243.30
Temperature	296 K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P21/m
Unit cell dimensions	a = 9.7637 (7) Åb = 12.6508 (9) Åc = 11.6162 (8) Åβ = 113.897 (2)°
Volume	1311.82 (16) Å ³
Z	4
Density (calculated)	1.230 Mg/m³
Absorption coefficient	0.08 mm ⁻¹
F(000)	520
Crystal size	0.45 x 0.35 x 0.30 mm
Theta range for data collection	1.7 to 27.5 °
Index ranges	-12<=h<=12, -16<=k<=16, -15<=l<=15
Reflections collected	21437
Independent reflections	2686 [R(int) = 0.027]
Completeness to theta = 25.242°	100.0 %
Absorption correction	Multi-scan
Max. and min. transmission	0.746 and 0.652
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	2686 / 0 / 167
Goodness-of-fit on F ²	1.07



Final R indices [I>2sigma(I)]	R1 = 0.047, wR2 = 0.147
R indices (all data)	R1 = 0.058, wR2 = 0.153
Extinction coefficient	n/a
Largest diff. peak and hole	0.22 and -0.17 e.Å ⁻³

Experimental Protocols

Synthesis of 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene[1][2]

The synthesis of the title compound was achieved through the nitration of 2-isopropyl-4,7-dimethylnaphthalene, which was previously synthesized from a mixture of α - and β -himachalene.[2]

- Reaction Setup: A 250 ml reactor equipped with a magnetic stirrer and a dropping funnel was charged with 60 ml of dichloromethane, 3 ml of nitric acid, and 5 ml of concentrated sulfuric acid.
- Addition of Reactant: The mixture was cooled, and a solution of 6 g (30 mmol) of 2-isopropyl-4,7-dimethylnaphthalene in 30 ml of dichloromethane was added dropwise.
- Reaction: The reaction mixture was stirred for 4 hours.
- Quenching and Extraction: The reaction was quenched with 50 ml of ice water and extracted with dichloromethane.
- Washing and Drying: The combined organic layers were washed five times with 40 ml of water, dried over sodium sulfate, and concentrated under vacuum.
- Purification: The residue was purified by chromatography on a silica gel column using a hexane-ethyl acetate (98/2) mixture as the eluent, yielding the title compound (5 g, 66% yield).

Crystallization[1][2]



Single crystals suitable for X-ray diffraction were obtained by recrystallization from a cyclohexane solution, which yielded yellow blocks.[2]

X-ray Data Collection and Structure Refinement[1][3]

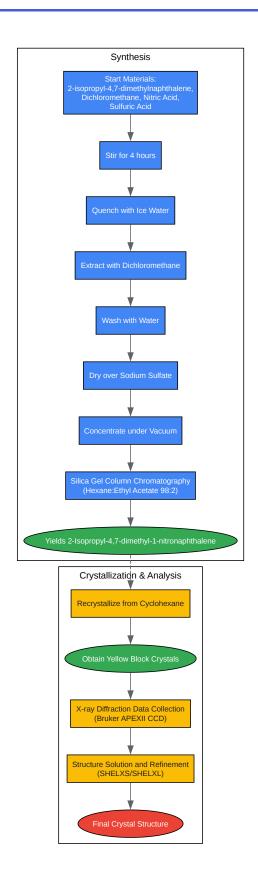
- Data Collection: X-ray diffraction data were collected on a Bruker APEXII CCD diffractometer using Mo K α radiation (λ = 0.71073 Å) at a temperature of 296 K.[3]
- Cell Refinement and Data Reduction: The unit cell refinement and data reduction were performed using the SAINT software.
- Structure Solution and Refinement: The crystal structure was solved using SHELXS2014
 and refined by full-matrix least-squares on F² using SHELXL2014.[1] All non-hydrogen atoms
 were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined
 using a riding model.
- Software: Molecular graphics were generated using ORTEP-3 for Windows and Mercury.
 The publication material was prepared using publCIF.[1]

Structural Commentary

The molecular structure of 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene reveals that all non-H atoms, except for the methyl groups of the isopropyl unit and the oxygen atoms of the nitro group, lie on a crystallographic mirror plane.[1][2] The dihedral angle between the naphthalene plane and the nitro group is 90° .[1][2] In the crystal, molecules are linked by π – π interactions with a centroid–centroid separation of 3.6591 (4) Å, forming stacks along the b-axis.[1][2]

Mandatory Visualization

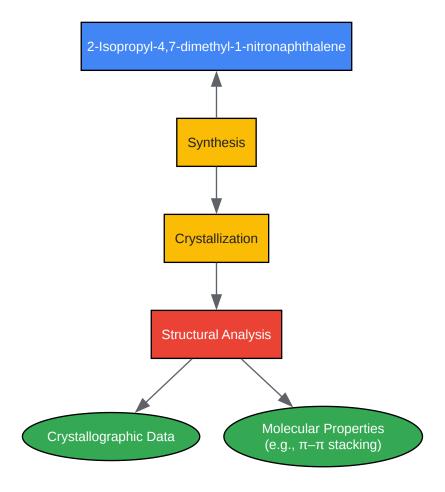




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Caption: Workflow for the synthesis and crystal structure analysis.





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Caption: Logical flow from synthesis to structural insights.

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References

- 1. iucrdata.iucr.org [iucrdata.iucr.org]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. Crystal structure of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene PMC [pmc.ncbi.nlm.nih.gov]







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